ethyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound featuring a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the chloro and carbonyl groups. The final step involves the esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be used in the study of enzyme interactions and protein binding due to its specific functional groups.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with specific biological activities.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloro and carbonyl groups play a crucial role in binding to these targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(3-bromo-1-benzothiophen-2-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-{[(3-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
The uniqueness of ethyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, in particular, can influence its reactivity and binding affinity compared to similar compounds.
Properties
Molecular Formula |
C22H22ClNO3S2 |
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Molecular Weight |
448g/mol |
IUPAC Name |
ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H22ClNO3S2/c1-3-12-9-10-13-16(11-12)29-21(17(13)22(26)27-4-2)24-20(25)19-18(23)14-7-5-6-8-15(14)28-19/h5-8,12H,3-4,9-11H2,1-2H3,(H,24,25) |
InChI Key |
LWZLVXUOCRWAPO-UHFFFAOYSA-N |
SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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